N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a pyrrole ring, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with suitable amines and aldehydes.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: shares structural similarities with other thiazole and pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-10-2-3-11-20)16(22)18-9-8-13-4-6-14(21)7-5-13/h2-7,10-11,21H,8-9H2,1H3,(H,18,22) |
InChI Key |
NTFZGRFVQLOVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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